

Application Notes and Protocols for ONO-3805: In Vitro Assays

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Compound of Interest

Compound Name: ONO-3805

Cat. No.: B15577819

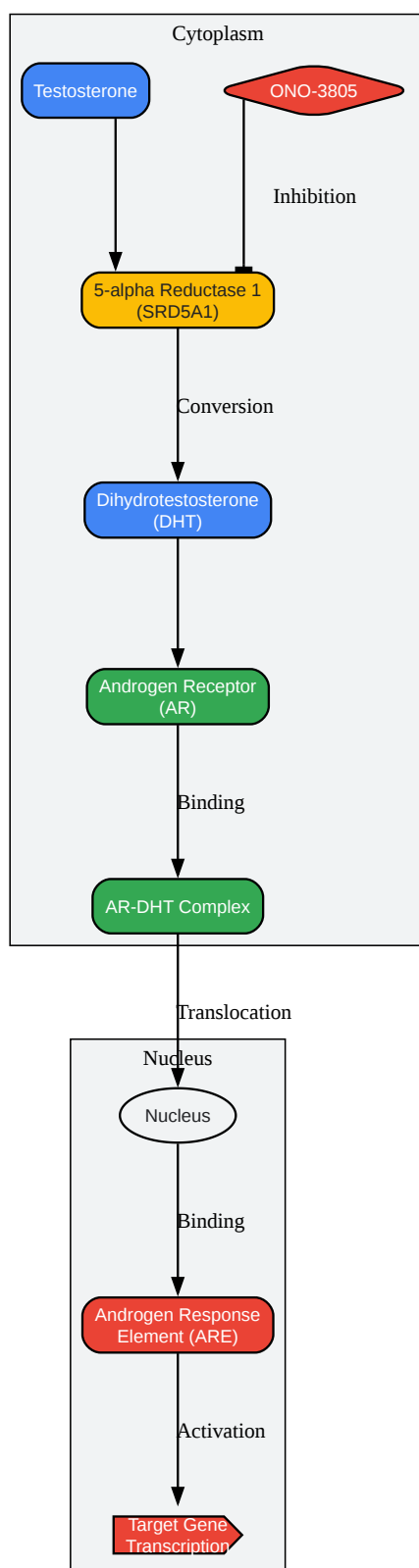
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of **ONO-3805**, a non-steroidal inhibitor of 5 α -reductase type 1 (SRD5A1). The provided methodologies cover the assessment of its inhibitory potency and its effects on cell viability.

Mechanism of Action of ONO-3805

ONO-3805 is a selective inhibitor of 5 α -reductase type 1, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By inhibiting SRD5A1, **ONO-3805** reduces the intracellular levels of DHT, thereby modulating androgen receptor-mediated signaling pathways. This mechanism of action makes it a subject of interest in research related to androgen-dependent conditions. The inhibition by **ONO-3805** has been characterized as non-competitive.^{[1][2][3]}



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ONO-3805 inhibits the conversion of testosterone to DHT.

Quantitative Data

The following table summarizes the known inhibitory activity of **ONO-3805**.

Compound	Target	Organism	Assay System	Inhibition Type	Ki
ONO-3805	5 α -reductase	Rat	Anterior Pituitary Homogenate	Non-competitive	3.9 x 10 ⁻¹¹ M

Data sourced from a study on the feedback effects of androgen in rat anterior pituitary cells.[\[1\]](#)

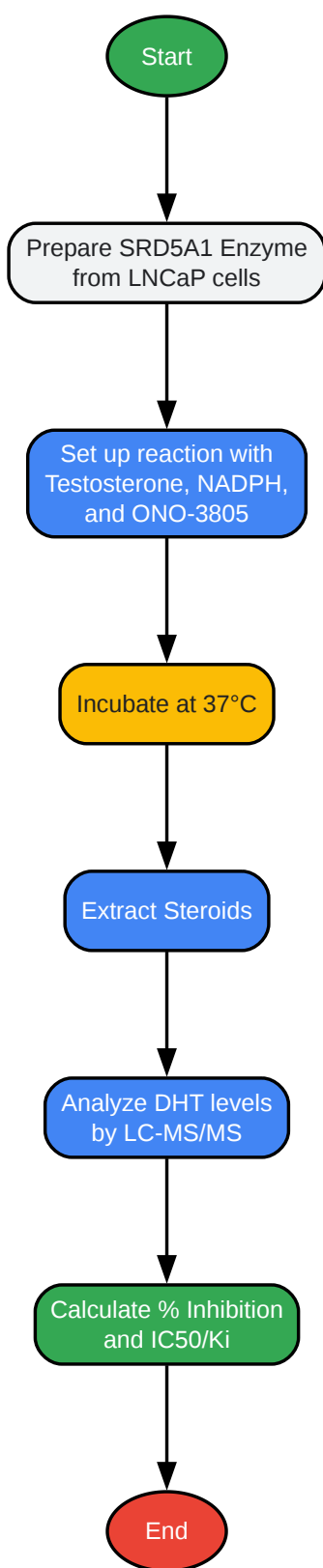
Experimental Protocols

Protocol 1: In Vitro 5 α -Reductase Type 1 (SRD5A1)

Inhibition Assay

This protocol describes a biochemical assay to determine the inhibitory activity of **ONO-3805** on SRD5A1 using a crude enzyme preparation from a human cell line known to express the enzyme.

Workflow for SRD5A1 Inhibition Assay



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Workflow for the SRD5A1 enzymatic inhibition assay.

Materials:

- LNCaP cells (or other SRD5A1-expressing cell line)
- Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)
- Testosterone
- NADPH
- **ONO-3805**
- Reaction buffer (e.g., phosphate buffer, pH 6.5)
- Quenching solution (e.g., 1N HCl)
- Organic solvent for extraction (e.g., ethyl acetate)
- LC-MS/MS system

Procedure:

- Enzyme Preparation:
 - Culture LNCaP cells to confluency.
 - Harvest cells and wash with cold PBS.
 - Lyse the cells using a suitable lysis buffer and mechanical disruption (e.g., sonication).
 - Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crude enzyme.
 - Determine the protein concentration of the enzyme preparation.
- Assay Reaction:
 - In a microcentrifuge tube, pre-incubate the enzyme preparation (e.g., 20 µg of protein) with varying concentrations of **ONO-3805** (or vehicle control) in reaction buffer for 15

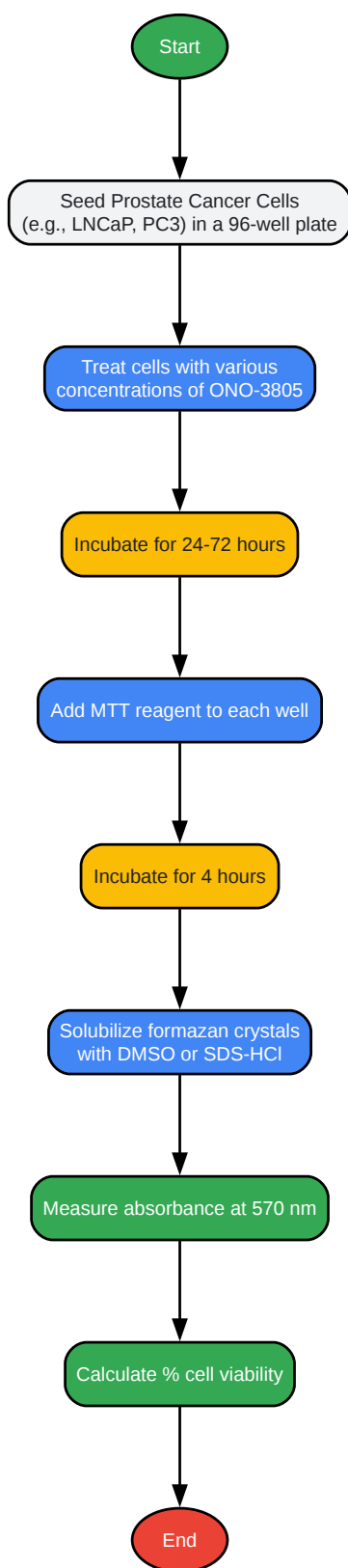
minutes at 37°C.

- Initiate the enzymatic reaction by adding testosterone (substrate, e.g., 0.9 µM) and NADPH (cofactor).
- Incubate the reaction mixture for 30 minutes at 37°C.
- Reaction Termination and Extraction:
 - Stop the reaction by adding a quenching solution (e.g., 1N HCl).
 - Extract the steroids from the reaction mixture using an organic solvent.
 - Evaporate the organic solvent and reconstitute the sample in a suitable solvent for analysis.
- Analysis:
 - Quantify the amount of DHT produced using a validated LC-MS/MS method.
 - Calculate the percentage of inhibition for each concentration of **ONO-3805** relative to the vehicle control.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. For K_i determination with non-competitive inhibition, experiments should be performed at multiple substrate concentrations.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines the use of an MTT assay to assess the effect of **ONO-3805** on the viability of prostate cancer cells.

Workflow for MTT Cell Viability Assay



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Workflow for the MTT cell viability assay.

Materials:

- Prostate cancer cell lines (e.g., LNCaP, PC3)
- Complete cell culture medium
- **ONO-3805** stock solution (in a suitable solvent like DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest and count the cells.
 - Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete culture medium.
 - Incubate the plate overnight to allow the cells to attach.
- Compound Treatment:
 - Prepare serial dilutions of **ONO-3805** in culture medium.
 - Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of **ONO-3805**. Include vehicle-only controls.
 - Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:

- Add 10 μ L of the 5 mg/mL MTT solution to each well.
- Incubate the plate for 4 hours at 37°C in a CO₂ incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
- Formazan Solubilization:
 - Add 100 μ L of the solubilization solution to each well.
 - Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
 - Plot the percentage of viability against the logarithm of the **ONO-3805** concentration to determine the concentration at which cell viability is inhibited by 50% (IC₅₀), if applicable.

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References

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- 2. Noncompetitive Inhibition Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Non-competitive inhibition - Wikipedia [en.wikipedia.org]

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